1,1'-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine
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Overview
Description
1,1’-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine is a complex organic compound with a unique structure that includes an indene core substituted with a methoxyphenyl group and dihydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine typically involves the reaction of 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents in organic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the methoxyphenyl ring.
Scientific Research Applications
1,1’-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: A structurally related compound with similar chemical properties.
1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one: Another related compound with potential biological activities.
Uniqueness
1,1’-[2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-diylidene]dihydrazine is unique due to its specific substitution pattern and the presence of dihydrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62325-62-6 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[3-hydrazinylidene-2-(4-methoxyphenyl)inden-1-ylidene]hydrazine |
InChI |
InChI=1S/C16H16N4O/c1-21-11-8-6-10(7-9-11)14-15(19-17)12-4-2-3-5-13(12)16(14)20-18/h2-9,14H,17-18H2,1H3 |
InChI Key |
QFKSHTZMDFBWSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=NN)C3=CC=CC=C3C2=NN |
Origin of Product |
United States |
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